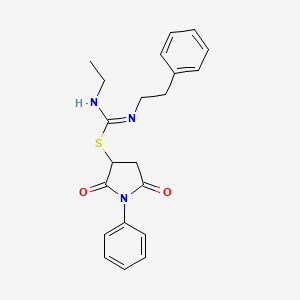
2,5-dioxo-1-phenyl-3-pyrrolidinyl N-ethyl-N'-(2-phenylethyl)imidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of dithiocarbamate complexes often involves the reaction of metal ions with dithiocarbamate ligands. For instance, palladium(II) pyrrolidine dithiocarbamate complexes were prepared and characterized, revealing insights into the synthetic pathways that could be applicable for related compounds (Al-Jibori et al., 2021).
Molecular Structure Analysis
The molecular structure of these complexes is typically elucidated using X-ray crystallography, providing detailed information on the coordination environment and geometry. For example, structural analysis of Zn(II) and Cd(II) dithiocarbamate complexes revealed a distorted square pyramidal geometry (Onwudiwe et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving dithiocarbamate complexes can vary widely depending on the metal center and the dithiocarbamate ligands used. The reactivity often involves transformations relevant to catalysis, as seen in vanadium complexes for ethylene dimerization (Zhang & Nomura, 2010).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and melting points are crucial for understanding the behavior of these compounds under various conditions. Thermal studies on metal dithiocarbamate complexes have highlighted their decomposition pathways and temperature stability (Onwudiwe et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, redox behavior, and catalytic activity, are essential for the application of these compounds in various fields. For example, the catalytic activity of lanthanide(III) pyrrolidine dithiocarbamate complexes in trimethylsilylcyanation reactions was explored, demonstrating their utility in organic synthesis (Pitchaimani et al., 2015).
Propiedades
IUPAC Name |
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N-ethyl-N'-(2-phenylethyl)carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-22-21(23-14-13-16-9-5-3-6-10-16)27-18-15-19(25)24(20(18)26)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJXYULYOIJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCC1=CC=CC=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

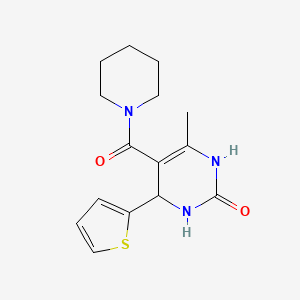
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-methoxybenzamide](/img/structure/B5016627.png)
![2-benzyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5016629.png)
![5-bromo-2-methoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B5016633.png)
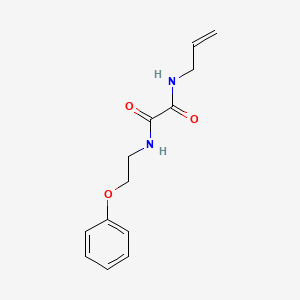
![1-(3-methoxypropyl)-8-[4-(methylthio)benzyl]-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5016639.png)
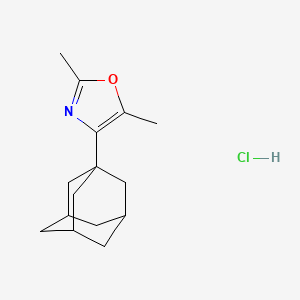
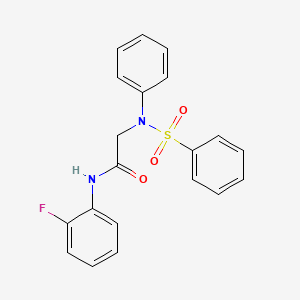
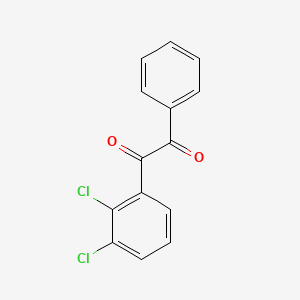
![3-(ethylthio)-6-(4-methyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5016683.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-1,3-thiazole](/img/structure/B5016699.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-phenylbenzamide](/img/structure/B5016707.png)
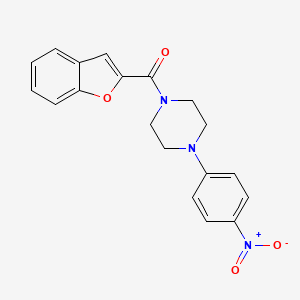
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanol hydrochloride](/img/structure/B5016713.png)